molecular formula C19H11F2NO4 B2719771 (5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 2,6-difluorobenzoate CAS No. 1105202-53-6

(5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 2,6-difluorobenzoate

Cat. No. B2719771
CAS RN: 1105202-53-6
M. Wt: 355.297
InChI Key: ABVLKFCTJNABDC-UHFFFAOYSA-N
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Description

“(5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 2,6-difluorobenzoate” is a chemical compound that belongs to the class of benzofuran derivatives . Benzofuran derivatives are known for their wide range of biological and pharmacological applications . The presence of electron-rich elements such as –OCH3, –Cl, –CHO, and –F as substituents on the phenyl ring may contribute to its properties .

Scientific Research Applications

Synthesis and Cycloaddition Reactions

Research highlights the novel applications of benzo[d]isoxazoles, which undergo gold-catalyzed cycloaddition reactions with ynamides or propargyl esters. These reactions provide a concise route to polysubstituted 2H-benzo[e][1,3]oxazines or benzo[f][1,4]oxazepines, demonstrating the compound's utility in synthesizing complex heterocyclic systems with potential biological activity (Xu et al., 2018).

Electrochemical Synthesis of Benzofuran Derivatives

Another study focuses on the electrochemical synthesis of benzofuran derivatives, a method that offers a green and efficient pathway for creating novel compounds. This approach was used to synthesize a new benzofuran derivative through the electrochemical oxidation of 3,4-dihydroxybenzoic acid in the presence of nucleophiles, showcasing the adaptability of benzofuran compounds in synthetic chemistry (Moghaddam et al., 2006).

Herbicidal Activity

A specific derivative, 5-(2,6-Difluorobenzyl)oxymethyl-5-methyl-3-(3-methylthiophen-2-yl)-1,2-isoxazoline, demonstrated potent herbicidal activity against annual weeds and showed good rice selectivity. This suggests that derivatives of benzofuran and isoxazole can be developed into effective agrochemicals (Hwang et al., 2005).

Structural Characterization

Several studies have been devoted to the structural characterization of benzofuran derivatives, providing insights into their molecular configurations and potential interactions. For example, the crystal structure analysis of methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate revealed the orientation of substituents and their interactions, contributing to the understanding of the structural basis for the reactivity and properties of these compounds (Choi et al., 2008).

Antimicrobial Activity

The synthesis and evaluation of novel benzofuran derivatives have also been explored, with a focus on their antimicrobial properties. This underscores the potential of benzofuran compounds in medicinal chemistry, particularly as a basis for developing new antimicrobial agents (Idrees et al., 2020).

Future Directions

Benzofuran derivatives have shown promise in various fields of drug discovery, especially in the search for efficient antimicrobial candidates . Future research could focus on further exploring the therapeutic potential of “(5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 2,6-difluorobenzoate” and similar compounds.

properties

IUPAC Name

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2,6-difluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11F2NO4/c20-13-5-3-6-14(21)18(13)19(23)24-10-12-9-17(26-22-12)16-8-11-4-1-2-7-15(11)25-16/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABVLKFCTJNABDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)COC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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